molecular formula C15H15N3O2S2 B605703 AVN-211 CAS No. 1173103-84-8

AVN-211

Número de catálogo: B605703
Número CAS: 1173103-84-8
Peso molecular: 333.4 g/mol
Clave InChI: KSAUCBGUWGWPDL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Overview of Serotonin 5-HT6 Receptor Antagonists in Neurological and Psychiatric Research

Serotonin (5-hydroxytryptamine, 5-HT) is a crucial neurotransmitter involved in a wide array of central nervous system functions, including mood, cognition, learning, and memory. wikipedia.orgtandfonline.com Among the diverse family of serotonin receptors, the 5-HT6 receptor is predominantly located in brain regions vital for cognitive processes, such as the striatum, hippocampus, and cerebral cortex. tandfonline.commdpi.comwikipedia.org This specific distribution has made the 5-HT6 receptor a compelling target for investigating and developing potential treatments for various neurological and psychiatric conditions characterized by cognitive deficits. tandfonline.commdpi.comresearchgate.net

Research into 5-HT6 receptor antagonists has demonstrated their capacity to influence neurotransmitter systems critical for cognition, including cholinergic and glutamatergic pathways. wikipedia.orgnih.govnih.gov By blocking the activity of 5-HT6 receptors, antagonists are thought to facilitate the release of neurotransmitters like acetylcholine and glutamate, which are essential for learning and memory formation. nih.govnih.gov This mechanism underlies the interest in 5-HT6 receptor antagonists as potential cognitive enhancers. nih.gov While some 5-HT6 receptor antagonists have advanced to clinical trials for conditions like Alzheimer's disease and schizophrenia, the outcomes have varied, highlighting the complexity of targeting this receptor for therapeutic benefit. mdpi.comnih.gov

Historical Context of AVN-211 Discovery and Development in Preclinical Studies

This compound, also known by the synonym CD-008-0173, was developed as a selective 5-HT6 receptor antagonist. wikipedia.orgnih.gov Its development was initially focused on its potential use in schizophrenia. wikipedia.orgnih.gov Preclinical studies played a crucial role in the early evaluation of this compound, investigating its pharmacological profile, efficacy, and pharmacokinetic properties in animal models. nih.govacs.orgeurekalert.org These studies aimed to characterize the compound's interaction with the 5-HT6 receptor and assess its potential therapeutic effects in models relevant to neurological and psychiatric disorders. nih.govacs.orgeurekalert.org

The preclinical development of this compound involved a series of in vivo behavioral models designed to assess its impact on cognition and other relevant behaviors. nih.govacs.org Studies in rodents and monkeys were conducted to understand its pharmacokinetics and pharmacodynamics. eurekalert.orgavineuro.ru The compound demonstrated promising results in these early evaluations, showing potential pro-cognitive and anxiolytic effects. researchgate.netnih.govacs.org

Rationale for Investigating this compound as a Research Compound

The primary rationale for investigating this compound as a research compound stems from its high selectivity and antagonistic activity at the 5-HT6 receptor. researchgate.netnih.govacs.org Given the implicated role of 5-HT6 receptors in cognitive function and their distribution in key brain areas, selective antagonists like this compound are valuable tools for probing the physiological and pathological roles of this receptor subtype. tandfonline.commdpi.comwikipedia.org

Academic inquiry into this compound seeks to deepen the understanding of how selective 5-HT6 receptor blockade influences neural circuits and neurotransmitter systems relevant to cognitive and psychiatric function. The compound's reported selectivity allows researchers to attribute observed effects more directly to 5-HT6 receptor modulation, differentiating its actions from those of less selective compounds. researchgate.netnih.govacs.org Furthermore, the preclinical data suggesting pro-cognitive and anxiolytic properties provide a strong basis for further research into its mechanisms of action and potential therapeutic applications. researchgate.netnih.govacs.org

Scope and Objectives of Academic Inquiry on this compound

The scope of academic inquiry on this compound is centered on elucidating the precise mechanisms by which 5-HT6 receptor antagonism influences neuronal function and behavior. Research objectives include:

Investigating the binding characteristics and functional activity of this compound at the 5-HT6 receptor and other potential targets.

Mapping the distribution and expression of 5-HT6 receptors in relevant brain regions and understanding how this compound interacts with these sites in vivo.

Exploring the effects of this compound on neurotransmitter release and signaling pathways, particularly those involving acetylcholine, glutamate, and dopamine. wikipedia.orgnih.govnih.gov

Evaluating the efficacy of this compound in various preclinical models of cognitive impairment, anxiety, and other neuropsychiatric symptoms. researchgate.netnih.govacs.org

Comparing the pharmacological profile and behavioral effects of this compound with other known 5-HT6 receptor antagonists and established therapeutic agents used in neurological and psychiatric disorders. researchgate.netnih.govacs.org

Utilizing this compound as a probe to better understand the physiological functions of the 5-HT6 receptor in both healthy and diseased states.

Academic studies involving this compound often involve detailed in vitro experiments to characterize its receptor binding and functional activity, as well as in vivo studies using behavioral tasks and neurobiological techniques to assess its effects on brain function and behavior. nih.govacs.orgeurekalert.org

Preclinical Study Findings Examples:

Preclinical evaluations of this compound have provided insights into its potential effects. In various in vivo behavioral models related to Alzheimer's disease, this compound demonstrated improvements in cognition and learning. researchgate.netnih.govacs.org Its pro-cognitive effects were reported to be superior to or comparable with other reference compounds in certain tests. researchgate.netnih.govacs.org Additionally, this compound showed anxiolytic efficacy in animal models. researchgate.netnih.govacs.org

The following table summarizes some reported preclinical findings:

Behavioral ModelObserved Effect with this compoundComparison to Reference Compounds (Examples)Source
Passive Avoidance TestPro-cognitive effects (superior/comparable)PRX-07034, Intepirdine, Donepezil, Memantine researchgate.netnih.gov researchgate.netnih.gov
Morris Water Maze TestImprovements in cognition and learning (superior/comparable)PRX-07034, Intepirdine, Donepezil, Memantine researchgate.netnih.gov researchgate.netnih.gov
Elevated Plus-Maze ModelAnxiolytic efficacy (similar or better)Fenobam, Rufinamide, Lorazepam, Buspirone researchgate.netnih.govacs.org researchgate.netnih.govacs.org
Elevated Platform TestAnxiolytic efficacy (similar or better)Fenobam, Rufinamide, Lorazepam, Buspirone researchgate.netnih.govacs.org researchgate.netnih.govacs.org
Open Field TestAnxiolytic efficacy (similar or better)Fenobam, Rufinamide, Lorazepam, Buspirone researchgate.netnih.govacs.org researchgate.netnih.govacs.org

These findings from preclinical studies support the continued investigation of this compound as a research compound to further understand the therapeutic potential of 5-HT6 receptor antagonism in addressing cognitive and psychiatric symptoms. researchgate.netnih.govacs.org

Propiedades

IUPAC Name

3-(benzenesulfonyl)-5,7-dimethyl-2-methylsulfanylpyrazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2S2/c1-10-9-11(2)18-14(16-10)13(15(17-18)21-3)22(19,20)12-7-5-4-6-8-12/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSAUCBGUWGWPDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C(C(=NN12)SC)S(=O)(=O)C3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001032056
Record name AVN-211
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001032056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1173103-84-8
Record name 5,7-Dimethyl-2-(methylthio)-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1173103-84-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name AVN-211
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001032056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AVN-211
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L6B63H3RXJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Mechanistic Insights into Therapeutic Potential

Neurobiological Underpinnings of 5-HT6 Receptor Antagonism

The 5-HT6 receptor is a Gs-protein-coupled receptor highly expressed in brain regions vital for cognitive functions, including the cortex, striatum, and hippocampus. nih.govmdpi.com Its strategic localization allows it to influence several key neurotransmitter systems.

Role of 5-HT6 Receptors in Cholinergic, Glutamatergic, and GABAergic Systems

Evidence suggests that 5-HT6 receptors modulate cholinergic, glutamatergic, and GABAergic neurotransmission. lidsen.comtandfonline.comunav.eduen-journal.org While the precise mechanisms are still being elucidated, studies indicate that 5-HT6 receptor antagonists can enhance cholinergic and glutamatergic activity. nih.govtandfonline.comunav.eduen-journal.orgnih.gov

The influence on the cholinergic system is particularly notable, with 5-HT6 receptor blockade shown to increase acetylcholine release, which is critical for learning and memory processes and is often compromised in Alzheimer's disease. nih.govtandfonline.comunav.edunih.gov Although earlier hypotheses suggested direct localization of 5-HT6 receptors on cholinergic neurons, experimental evidence has largely refuted this, proposing instead that the modulation occurs indirectly, possibly via interactions with other neuronal populations. tandfonline.comunav.eduen-journal.org

Regarding the glutamatergic system, 5-HT6 receptor antagonists have been shown to enhance glutamate levels in areas like the frontal cortex and hippocampus. unav.eduen-journal.org This modulation of glutamate, the primary excitatory neurotransmitter, is important for synaptic transmission and plasticity. lidsen.commdpi.com

The involvement of GABAergic systems is also evident, with 5-HT6 receptors potentially expressed on GABAergic neurons, particularly in the striatum and cortex. tandfonline.commdpi.comunav.edu It is hypothesized that 5-HT6 receptor agonists or antagonists may modulate cholinergic and/or glutamatergic systems through the disinhibition or modulation of GABAergic neurons. lidsen.comunav.edu Some studies suggest that 5-HT6 receptor antagonists might decrease GABA release if the GABAergic neuron is implicated. lidsen.com

Modulation of Neuroplasticity and Synaptic Function

The 5-HT6 receptor plays a significant role in modulating synaptic plasticity, particularly in the hippocampus, a region crucial for memory formation. nih.govmdpi.comfrontiersin.org Activation of 5-HT6 receptors is involved in controlling glutamate release and NMDA receptor function, both essential for synaptic plasticity and learning. nih.gov

Studies using 5-HT6 receptor antagonists, such as SB-271046, have demonstrated an increase in basal excitatory synaptic transmission and isolated N-methyl-D-aspartate receptor (NMDAR) activation in hippocampal slices. mdpi.com These findings suggest a tonic modulation of glutamate-related synaptic activity by 5-HT6 receptors. mdpi.com While 5-HT6 receptor blockade increases NMDAR activation, its impact on NMDAR-dependent functional plasticity, such as long-term potentiation (LTP), appears to be complex and potentially sex-dependent, as observed in some studies. mdpi.com However, other research indicates that 5-HT6 receptor antagonists can improve impaired LTP in certain models. frontiersin.org

The interaction of 5-HT6 receptors with intracellular protein networks, including mTOR kinase and neurofibromin, further underscores their role in regulating processes vital for synaptic plasticity, learning, and memory. nih.gov

Elucidation of Biochemical Pathways Affected by AVN-211

As a 5-HT6 receptor antagonist, this compound is expected to influence the biochemical pathways downstream of this receptor. These pathways are implicated in various cellular processes relevant to neurodegenerative diseases, including Alzheimer's disease. researchgate.netnih.govacs.org

Impact on Processes Implicated in Alzheimer's Disease Pathology (e.g., Autophagy, Apoptosis, Metabolic Equilibrium)

Proteins involved in crucial cell processes such as autophagy, apoptosis, and metabolic equilibrium have been identified as key players in Alzheimer's-type dementia. researchgate.netnih.govacs.org The 5-HT6 receptor has been considered a prominent biological target in Alzheimer's disease drug therapy due to its involvement in these processes. researchgate.netnih.govacs.org

Autophagy, a cellular degradation and recycling pathway, is often impaired in neurodegenerative disorders, including Alzheimer's disease. uc.ptnih.gov Deregulated autophagy can contribute to the accumulation of protein aggregates, a hallmark of these diseases. uc.ptnih.gov While the direct impact of this compound on autophagy requires further specific investigation, the known links between 5-HT6 receptor signaling and pathways like mTOR, which is involved in regulating autophagy, suggest a potential indirect influence. nih.govfrontiersin.orgmdpi.com

Similarly, apoptosis (programmed cell death) is a process that can be dysregulated in neurodegenerative conditions. Proteins deeply implicated in apoptosis are also considered key players in Alzheimer's. researchgate.netnih.govacs.org The modulation of metabolic equilibrium is another critical aspect of neuronal health that can be affected in these diseases. researchgate.netnih.govacs.org Given the 5-HT6 receptor's involvement in these fundamental cellular processes, its antagonism by this compound may exert a modulating effect, potentially contributing to neuroprotective outcomes. researchgate.netnih.govacs.org

Modulation of Neuroinflammation and Microglial Activation

Neuroinflammation, often mediated by the activation of microglia, is a significant contributor to the pathogenesis of neurodegenerative diseases like Alzheimer's. mdpi.comnih.govmdpi.comfrontiersin.org Microglia, the resident immune cells of the central nervous system, can adopt different activation states, broadly categorized as pro-inflammatory (M1) and anti-inflammatory (M2). mdpi.comfrontiersin.org In Alzheimer's disease, microglial activation is triggered by the accumulation of amyloid-beta, leading to the release of inflammatory mediators that can cause neuronal damage. mdpi.comfrontiersin.org

While direct studies specifically detailing this compound's effect on neuroinflammation and microglial activation are not explicitly detailed in the provided search results, the broader literature on 5-HT6 receptor antagonists suggests a potential role in modulating these processes. The 5-HT6 receptor's influence on various signaling pathways, some of which are involved in inflammatory responses, hints at a possible indirect modulation of neuroinflammation and microglial activation by this compound. Further research specifically investigating this compound's effects on microglial polarization and the release of inflammatory cytokines would be necessary to fully elucidate this aspect of its mechanism.

Potential Role in Neurodegenerative Processes Beyond Direct Symptom Amelioration

Beyond directly improving cognitive symptoms, this compound's mechanism of action suggests a potential role in influencing the underlying neurodegenerative processes. By modulating neurotransmitter systems, impacting biochemical pathways involved in cellular maintenance and survival, and potentially influencing neuroinflammation, this compound may contribute to slowing or partially halting the progressive decline associated with neurodegenerative disorders like Alzheimer's disease. researchgate.netavineuro.runih.gov

Preclinical evaluations of this compound in in vivo behavioral models related to Alzheimer's disease have shown improvements in cognition and learning, with observed effects often greater than or comparable to reference drugs like memantine. researchgate.netavineuro.runih.govnih.gov This suggests that its impact extends beyond mere symptomatic relief and may influence the pathological progression. The potential to positively influence processes such as autophagy, apoptosis, and neuroinflammation further supports the hypothesis that this compound could have a neuroprotective effect, contributing to the delay or partial halt of memory function decline. researchgate.netnih.govacs.org

Table 1: Compound Names and PubChem CIDs

Compound NamePubChem CID
This compoundNot explicitly found in search results, but related compounds like AVN-322 (CID 135905417) and Flecainide (CID 3356) were found. Further search needed for this compound specifically.
Memantine4096
SB-74245716040013
Lu AE58054 (Idalopirdine)11872280
PRX-0703416755625
Donepezil3150
Fenobam3345
Rufinamide123600
Lorazepam3958
Buspirone2477
SB-25858510061906
SB-3998859940324
SB-27104665806
AVN-322135905417
AVN-101135403214
Intepirdine53342041
SUVN-50211270699
WAY-18118711270699
MK-80142670
Scopolamine8464

Table 2: Preclinical Cognitive Effects of this compound

Behavioral ModelThis compound EffectComparison to Reference Drugs (e.g., Memantine, SB-742457, Lu AE58054)Source
In vivo behavioral models related to AD (general)Evident improvements in cognition and learningGreater than or comparable to in many cases researchgate.netavineuro.runih.gov
Passive avoidance testPro-cognitive effects superior to PRX-07034 and intepirdine; comparable to donepezil and memantineSuperior/Comparable nih.gov
Morris water maze testPro-cognitive effects superior to PRX-07034 and intepirdine; comparable to donepezil and memantineSuperior/Comparable nih.gov
Object recognition task (MK-801 induced deficits)Attenuated memory deficitsNot specified relative to reference drugs in this context wikipedia.org
Route memory in Morris water maze task (MK-801 induced deficits)Attenuated memory deficitsNot specified relative to reference drugs in this context wikipedia.org

Table 3: Anxiolytic Effects of this compound

Behavioral ModelThis compound EffectComparison to Reference Drugs (e.g., Fenobam, Rufinamide, Lorazepam, Buspirone)Source
Elevated plus-maze modelSimilar or better anxiolytic efficacySimilar or better researchgate.netavineuro.runih.gov
Elevated platform testSimilar or better anxiolytic efficacySimilar or better researchgate.netavineuro.runih.gov
Open field testsSimilar or better anxiolytic efficacySimilar or better researchgate.netavineuro.runih.gov

Advanced Research Methodologies and Techniques

Computational Chemistry and Molecular Modeling Studies

Computational chemistry and molecular modeling techniques are indispensable tools in modern drug discovery and development, allowing for the theoretical exploration of molecular properties and interactions. These methods can provide insights into how a compound like AVN-211 might interact with its target, the 5-HT6 receptor.

Ligand-Based and Structure-Based Drug Design Approaches

Drug design approaches are broadly categorized into ligand-based and structure-based methods. Ligand-based drug design (LBDD) relies on the knowledge of known active molecules (ligands) to infer the structural and chemical features required for activity, without necessarily knowing the 3D structure of the biological target extrapolations.comgardp.org. This involves analyzing the properties of existing ligands to build models that can predict the activity of new compounds gardp.org.

Structure-based drug design (SBDD), conversely, utilizes the known three-dimensional structure of the biological target, such as a receptor, to design or identify molecules that can bind to it with high affinity and specificity extrapolations.commdpi.comnih.gov. Techniques within SBDD include molecular docking, which predicts the binding orientation and affinity of a ligand to a receptor, and molecular dynamics simulations, which assess the stability of the ligand-receptor complex over time mdpi.comspringernature.com. Given that this compound is a 5-HT6 receptor antagonist, both LBDD (potentially using known 5-HT6 antagonists) and SBDD (leveraging the structure of the 5-HT6 receptor) could be applied in its research and the design of related compounds springernature.comnih.gov. Computational modeling methods, including both ligand- and structure-based approaches, are primary tools in the initial stages of drug discovery projects aimed at understanding small molecule targeting of the 5-HT6 receptor springernature.com.

Molecular Dynamics Simulations of this compound and 5-HT6 Receptor Interactions

Molecular dynamics (MD) simulations are a computational technique used to study the physical movements of atoms and molecules over time. By simulating the dynamic behavior of a ligand-receptor complex, researchers can gain insights into the stability of the binding interaction, conformational changes, and the forces involved. In the context of 5-HT6 receptor antagonists, molecular dynamics simulations have been employed to study the stability of ligand-receptor complexes nih.govlarvol.com. For example, a study involving in silico screening of natural compounds for 5-HT6 receptor antagonists against Alzheimer's disease utilized molecular dynamics simulations to assess the stability of the receptor-ligand complex, showing the stability of the receptor and the ligand's conformation in the binding site nih.gov. Such simulations can help to understand the dynamic interaction between this compound and the 5-HT6 receptor at an atomic level.

Advanced Preclinical Imaging Techniques

Advanced preclinical imaging techniques provide non-invasive methods to visualize and quantify biological processes in living animal models, offering valuable translational data.

PET/SPECT Imaging for Receptor Occupancy and Distribution

Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) are nuclear imaging techniques that use radioactive tracers to visualize and measure the distribution and concentration of specific molecules or targets in the body nih.govmdpi.com. In preclinical research, PET and SPECT imaging are used to assess the pharmacokinetics of a drug candidate, including its distribution in different organs and its occupancy of target receptors scintica.commilabs.com. For a compound like this compound, a 5-HT6 receptor antagonist, PET or SPECT imaging with a radiolabeled ligand that binds to the 5-HT6 receptor could be used to determine the extent and duration of this compound binding to the receptor in the brain nih.gov. This provides crucial data on the compound's ability to reach its target and exert its effect in vivo. Preclinical SPECT imaging plays a vital role in drug development and molecular imaging studies in small animal models scintica.com. These systems can provide quantitative imaging and are capable of imaging a wide range of isotopes mediso.com.

Functional MRI in Animal Models to Assess Neural Activity Changes

Functional Magnetic Resonance Imaging (fMRI) is a non-invasive neuroimaging technique that measures brain activity by detecting changes in blood flow mdpi.com. In animal models, fMRI can be used to assess how a drug candidate affects neural circuits and activity patterns related to specific behaviors or disease states mdpi.comresearchgate.netfrontiersin.org. For this compound, which is being investigated for conditions involving cognitive and psychiatric symptoms, fMRI in animal models could potentially be used to evaluate its impact on brain regions and networks associated with these functions mdpi.com. While fMRI in small animals presents challenges compared to human studies, recent advances allow for high-resolution structural, functional, and molecular readouts mdpi.com. Studies in animal models have contributed significantly to understanding how fMRI signals relate to neuronal activity frontiersin.org.

-omics Approaches in Preclinical Research

"-omics" approaches, such as genomics, transcriptomics, proteomics, and metabolomics, provide a comprehensive view of biological systems by analyzing large sets of molecules (DNA, RNA, proteins, and metabolites, respectively) nih.gov. In preclinical research, these approaches can be used to investigate the broader biological effects of a drug candidate beyond its primary target interaction nih.govmdpi.com. For this compound, -omics studies could potentially reveal how chronic administration or specific dosages affect gene expression, protein levels, or metabolic pathways in relevant brain regions or peripheral tissues in animal models nih.gov. This can help identify potential biomarkers of response, off-target effects, or novel mechanisms of action nih.govmdpi.com. Integrating diverse datasets, including imaging and omics data, is becoming increasingly valuable in preclinical studies mdpi.com.

Proteomics and Metabolomics to Identify Downstream Effects

Proteomics and metabolomics are powerful technologies used to quantify and characterize proteins and metabolites, respectively, within biological systems ahajournals.org. These approaches can help identify perturbations to protein expression levels, enzymatic activity, and metabolic pathways induced by a compound nih.govrsc.orgfrontiersin.org. While these methodologies are widely applied in drug discovery and mechanism of action studies for various diseases, including neurodegenerative and psychiatric disorders nih.govnih.govnih.govmdpi.comscholaris.ca, specific detailed research findings from proteomics and metabolomics studies directly investigating the downstream effects of this compound were not available in the consulted search results.

Transcriptomics to Understand Gene Expression Changes

Transcriptomics enables the analysis of gene expression levels, providing insights into how a compound influences the transcription of genes mdpi.comelifesciences.org. Changes in mRNA levels can subsequently lead to alterations in protein expression and affect various cellular processes nih.govrsc.org. Transcriptomic studies are instrumental in understanding the molecular basis of diseases and identifying potential biomarkers or therapeutic targets mdpi.comnews-medical.netnih.govkoreabiomed.comfrontiersin.orgmdpi.com. Although transcriptomics is a key tool in modern pharmacological research, specific detailed research findings from transcriptomics studies examining gene expression changes induced by this compound were not available in the consulted search results.

Future Research Directions and Unanswered Questions

Exploration of Novel Disease Indications Based on Mechanistic Insights

The mechanism of action of AVN-211 as a 5-HT6 receptor antagonist suggests potential therapeutic applications beyond Alzheimer's disease and schizophrenia. Blockade of central 5-HT6 receptors is hypothesized to modulate various neurotransmitter systems, including increasing glutamatergic and cholinergic neurotransmission and facilitating dopamine and norepinephrine release in certain brain areas, while potentially reducing GABAergic tone. nih.govwikipedia.org These widespread effects on neurotransmission suggest that this compound could be investigated for other conditions where these systems are implicated. Preclinical data showing anxiolytic properties in animal models also support potential research into mood disorders. nih.govacs.orgnih.govresearchgate.netmedkoo.com Exploring the role of 5-HT6 receptor antagonism in conditions like depression, anxiety disorders, or other cognitive impairments could reveal novel therapeutic uses for this compound or similar compounds. nih.govresearchgate.netnih.gov

Synergistic Effects with Other Therapeutic Modalities in Preclinical Settings

Investigating the potential synergistic effects of this compound when used in combination with other therapeutic agents is a crucial area for future preclinical research. Given the multimodal nature of many neurological and psychiatric disorders, combination therapies that target multiple pathways could offer enhanced efficacy. For instance, in Alzheimer's disease, combining a 5-HT6 antagonist with existing treatments like acetylcholinesterase inhibitors or NMDA receptor antagonists could potentially yield superior cognitive benefits compared to monotherapy. nih.govmdpi.comacs.orgresearchgate.net Preclinical studies exploring such combinations are necessary to understand the potential for additive or synergistic effects, as well as to identify any potential pharmacokinetic or pharmacodynamic interactions. acs.org A pilot clinical study in schizophrenia patients suggested a tendency towards superiority when this compound was used as an adjunct to atypical antipsychotics in certain parameters. biospace.com Further preclinical work could delve deeper into the mechanisms underlying these potential synergistic effects with various classes of psychotropic medications.

Development of Next-Generation 5-HT6 Receptor Antagonists Based on this compound Scaffold

The chemical structure of this compound, which includes a pyrazolo[1,5-a]pyrimidine backbone, serves as a potential scaffold for the design and synthesis of next-generation 5-HT6 receptor antagonists. nih.govontosight.aimdpi.com Future research in medicinal chemistry could focus on modifying the structure of this compound to potentially improve its affinity, selectivity, pharmacokinetic profile, or blood-brain barrier penetration. acs.orgontosight.aimdpi.com Structure-activity relationship studies based on the this compound scaffold could lead to the identification of novel compounds with enhanced therapeutic properties or reduced off-target effects. ontosight.aimdpi.comresearchgate.net This iterative process of design, synthesis, and preclinical evaluation is fundamental to optimizing the pharmacological profile of 5-HT6 receptor antagonists.

Long-Term Preclinical Studies on Disease Progression and Modification

While preclinical studies have demonstrated the pro-cognitive and neuroprotective effects of this compound in various animal models, longer-term studies are needed to assess its potential to modify disease progression, particularly in chronic neurodegenerative conditions like Alzheimer's disease. acs.orgnih.govresearchgate.netavineuro.rumedindia.net Such studies would involve administering this compound to animal models over extended periods to evaluate its impact on the underlying pathology, such as amyloid plaque formation, tau phosphorylation, neuro inflammation, and synaptic dysfunction. acs.orgnih.govresearchgate.netnih.gov Assessing long-term outcomes on cognitive decline, behavioral deficits, and neuronal survival would provide crucial insights into the disease-modifying potential of 5-HT6 receptor antagonism. acs.orgnih.govresearchgate.net

Conclusion

Summary of Key Academic Contributions of AVN-211 Research

Academic research on this compound has significantly contributed to the understanding of 5-HT6 receptor pharmacology and its potential therapeutic implications. Preclinical evaluations have demonstrated that this compound acts as a highly selective 5-HT6 receptor antagonist. researchgate.netwikipedia.orgnih.govavineuro.ru These studies have shown promising pro-cognitive effects in various in vivo behavioral models relevant to Alzheimer's disease and schizophrenia, including improvements in cognition and learning. researchgate.netnih.govnih.govavineuro.ru In some preclinical models, the observed cognitive benefits of this compound were reported to be greater than those of reference compounds like memantine and SB-742457 when evaluated under similar conditions. researchgate.netnih.govavineuro.ru

Beyond cognitive effects, research has also indicated that this compound may possess anxiolytic properties, demonstrating efficacy in animal models of anxiety. researchgate.netnih.govnih.govavineuro.ru This suggests a broader potential for this compound in addressing neuropsychiatric symptoms often associated with cognitive decline and other neurological disorders. researchgate.netnih.govnih.gov

Early clinical investigations, including Phase II studies in patients with schizophrenia, have explored this compound's potential as an add-on therapy. nih.govbiospace.comresearchgate.net While a pilot Phase II study in schizophrenia did not show statistically significant differences in the primary efficacy endpoint, it indicated a tendency towards superiority over placebo in reducing certain symptom scores in patients receiving atypical antipsychotics, supporting the hypothesis of a synergistic effect of 5-HT6 inhibitors in this population. biospace.com

A key academic contribution has been the detailed preclinical characterization of this compound's selectivity profile, highlighting its strong affinity for the 5-HT6 receptor compared to a broad panel of other targets. researchgate.net This selectivity is crucial for minimizing off-target effects and understanding the specific role of 5-HT6 receptor modulation.

Significance of this compound in Advancing 5-HT6 Receptor Biology and Therapeutic Strategies

This compound's development and study have underscored the significance of the 5-HT6 receptor as a promising target for addressing cognitive deficits and certain neuropsychiatric symptoms. researchgate.netmdpi.comtandfonline.comen-journal.orgacs.org The research surrounding this compound has reinforced the understanding that modulating 5-HT6 receptor activity, particularly through antagonism, can influence crucial brain functions related to memory, learning, and mood. researchgate.netmdpi.comtandfonline.comen-journal.org

The preclinical findings with this compound, demonstrating pro-cognitive and anxiolytic effects, have provided further evidence supporting the therapeutic potential of targeting the 5-HT6 receptor in conditions like Alzheimer's disease and schizophrenia. researchgate.netnih.govnih.govavineuro.ru The compound's high selectivity has been particularly valuable in academic settings for dissecting the specific contributions of the 5-HT6 receptor within complex neural circuits and behavioral paradigms. researchgate.net

This compound's progression through clinical trials, although facing challenges common to drug development in this area, has contributed to the broader clinical evaluation of 5-HT6 receptor antagonists. nih.govbiospace.comresearchgate.netmdpi.comen-journal.orgmdpi.com While other 5-HT6 receptor antagonists have encountered difficulties in late-stage clinical trials for Alzheimer's disease, the data generated from studies with compounds like this compound continue to inform the field and refine therapeutic strategies targeting this receptor. mdpi.commdpi.com The exploration of this compound as an add-on therapy in schizophrenia also highlights the potential for 5-HT6 receptor modulation in combination regimens to enhance the effects of existing treatments. nih.govbiospace.comresearchgate.net

Outlook for Future Academic Research on this compound and Related Compounds

The academic outlook for future research on this compound and related 5-HT6 receptor modulators remains active, driven by the continued interest in the 5-HT6 receptor as a target for cognitive and neuropsychiatric disorders. mdpi.comtandfonline.comen-journal.orgacs.org Future research on this compound could focus on further elucidating the precise mechanisms by which it exerts its pro-cognitive and anxiolytic effects at the molecular and circuit levels. This could involve detailed studies on its interactions with intracellular signaling pathways and its influence on neurotransmitter systems beyond serotonin, such as cholinergic and glutamatergic systems, which are known to be modulated by 5-HT6 receptors. tandfonline.comen-journal.org

Given the observed potential for synergistic effects, further academic exploration of this compound in combination with other therapeutic agents, particularly atypical antipsychotics or cholinesterase inhibitors, could be a valuable research direction. nih.govbiospace.comresearchgate.net Understanding the basis of potential sex-dependent responses observed in some studies with 5-HT6 receptor modulators, including this compound, also represents an important area for future investigation to optimize therapeutic approaches. mdpi.com

Researchers may also continue to investigate the structural activity relationships of this compound and related pyrazolo[1,5-a]pyrimidine derivatives to design novel compounds with potentially improved selectivity, potency, or pharmacokinetic profiles. ontosight.aiacs.org The synthesis and characterization of new analogs could lead to the identification of compounds with distinct pharmacological properties that might offer advantages in specific clinical settings. ontosight.aiacs.org

Despite challenges in translating preclinical success to late-stage clinical efficacy for some 5-HT6 antagonists, the academic community is likely to continue exploring the fundamental biology of the 5-HT6 receptor and the therapeutic potential of its modulators, with this compound serving as a key reference compound in this research area. mdpi.comacs.orgmdpi.com

Q & A

Q. What is the mechanistic basis for AVN-211's activity as a 5-HT6 receptor antagonist, and how does this relate to its therapeutic potential in schizophrenia and Alzheimer’s disease?

this compound selectively targets the 5-HT6 receptor with a Ki value of 2.34 nM, demonstrating high receptor specificity . Preclinical studies suggest its procognitive effects arise from 5-HT6 receptor modulation, which influences acetylcholine and glutamate neurotransmission, critical pathways in cognitive function . In schizophrenia, this antagonism may counteract cognitive deficits by enhancing synaptic plasticity, as observed in Morris water maze tests where this compound improved maze navigation in memory-impaired mice .

Q. What preclinical models are most relevant for evaluating this compound's efficacy in neurodegenerative disorders?

Key models include:

  • Morris water maze : Demonstrates spatial memory improvement in this compound-treated mice .
  • Passive avoidance tests : Shows superior procognitive effects compared to donepezil and memantine .
  • Elevated plus-maze/open field tests : Validates anxiolytic properties, with efficacy comparable to benzodiazepines . These models prioritize translational relevance to human cognitive and behavioral endpoints.

Q. How is this compound's pharmacokinetic profile characterized in preclinical studies?

this compound exhibits low toxicity, stable pharmacokinetics, and blood-brain barrier penetration. Dose ranges of 4–8 mg in clinical trials align with preclinical efficacy thresholds . Phase I trials confirmed tolerability, though weight reduction was noted at higher doses (20 mg/kg) .

Advanced Research Questions

Q. How can researchers reconcile contradictory efficacy outcomes in this compound clinical trials for schizophrenia?

A phase II RCT (N=42) reported a p-value of 0.058 for PANSS total score improvement, suggesting marginal significance . Methodological considerations:

  • Sample size : Small cohorts (17 this compound vs. 25 placebo) reduce statistical power.
  • Endpoint selection : Cognitive subscales (e.g., WAIS) showed stronger trends than PANSS, highlighting the need for domain-specific outcomes .
  • Dose optimization : The 4–8 mg range may require titration based on individual metabolic variability .

Q. What methodological strategies are critical for designing translational studies bridging this compound's preclinical and clinical findings?

  • Behavioral task alignment : Use cross-species paradigms (e.g., maze tasks) to link rodent models to human cognitive assessments .
  • Biomarker integration : Include CSF/serum markers (e.g., BDNF, Aβ42) to quantify target engagement .
  • Adaptive trial designs : Incorporate dose-ranging arms to identify optimal therapeutic windows .

Q. How does this compound's receptor selectivity compare to other 5-HT6 antagonists in development, and what implications does this have for off-target effects?

this compound exhibits moderate selectivity over 5-HT2A/7 receptors, whereas AVN-322 (a related compound) has higher 5-HT6 specificity . Off-target binding risks (e.g., dopaminergic interactions) necessitate:

  • Binding assays : Radioligand displacement studies to quantify affinity .
  • Functional screens : Assess downstream signaling (e.g., cAMP modulation) to confirm mechanistic specificity .

Q. What statistical approaches are recommended for analyzing cognitive outcomes in this compound trials?

  • Mixed-effects models : Account for repeated measures (e.g., weekly PANSS scores) and dropout rates .
  • Adjustment for multiplicity : Apply Bonferroni corrections when testing multiple cognitive domains .
  • Effect size reporting : Use Cohen’s d to contextualize marginal results (e.g., PANSS p=0.058; d=0.6) .

Contradiction and Reproducibility Analysis

Q. How can researchers address discrepancies between this compound's robust preclinical anxiolytic effects and limited clinical data on mood outcomes?

Preclinical studies in elevated plus-maze models show anxiolytic efficacy , but clinical trials focused on schizophrenia prioritized cognitive endpoints . Recommendations:

  • Secondary outcome expansion : Include HAM-A or GAD-7 scales in future trials.
  • Mechanistic studies : Investigate 5-HT6/amygdala connectivity via fMRI to validate translational pathways .

Q. What factors contribute to variability in this compound's procognitive effects across preclinical studies?

Variability arises from:

  • Species differences : Murine vs. primate metabolic profiles affecting bioavailability .
  • Task difficulty : Complex mazes may amplify effect sizes compared to simple recall tests . Standardizing protocols (e.g., maze dimensions, training epochs) enhances reproducibility .

Future Research Directions

Q. What gaps exist in understanding this compound's long-term safety and durability of cognitive benefits?

Phase I/II trials report short-term tolerability , but chronic toxicity data are lacking. Proposed studies:

  • 6-month rodent toxicology : Monitor organ pathology and receptor desensitization.
  • Open-label extensions : Track cognitive durability post-trial .
  • Drug-drug interaction screens : Assess CYP450-mediated metabolism risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
AVN-211
Reactant of Route 2
Reactant of Route 2
AVN-211

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.